physicochemical properties of 2-butyloctan-1-ol carbonic acid derivatives
physicochemical properties of 2-butyloctan-1-ol carbonic acid derivatives
As a Senior Application Scientist specializing in lipid chemistry and advanced formulation, I have designed this technical guide to explore the physicochemical landscape of 2-butyloctan-1-ol carbonic acid derivatives. These molecules—often referred to as Guerbet carbonates—represent a highly specialized class of branched lipids. By bridging the gap between structural stability and tunable biodegradability, they have become critical components in modern drug delivery systems, particularly in the design of lipid nanoparticles (LNPs) and hydrophobic prodrug scaffolds.
Molecular Architecture & Physicochemical Causality
The unique physicochemical behavior of 2-butyloctan-1-ol carbonic acid derivatives is dictated by two distinct structural features: the beta-branched alkyl chain and the carbonate linkage.
The Beta-Branching Effect (Guerbet Base) The foundational alcohol, 2-butyloctan-1-ol (a C12 Guerbet alcohol), is a primary alcohol characterized by a highly pure beta-branch (a 4-carbon butyl group attached to the second carbon of an 8-carbon octanol chain) 1. In linear lipids (e.g., lauryl alcohol), hydrocarbon chains pack tightly into crystalline lattices, resulting in higher melting points. However, the bulky 2-butyl branch introduces severe steric hindrance that disrupts this close packing. Consequently, the intermolecular Van der Waals forces are weakened, drastically depressing the pour point and maintaining the lipid in a low-viscosity liquid state even at sub-zero temperatures 2.
The Carbonate Linkage When functionalized into a dialkyl carbonate (e.g., bis(2-butyloctyl) carbonate), the molecule gains a unique hydrolytic profile. The carbonate group (-O-C(=O)-O-) is resonance-stabilized, making it thermodynamically more stable than a standard ester. Furthermore, the adjacent beta-branching sterically shields the electrophilic carbonyl carbon from nucleophilic attack by water or hydroxide ions. This causality explains why Guerbet carbonates exhibit a remarkably wide pH stability window during storage, yet remain susceptible to targeted enzymatic cleavage (via esterases/lipases) once internalized in vivo .
Synthesis & Transesterification Workflows
The synthesis of symmetrical Guerbet carbonates relies on the transesterification of 2-butyloctan-1-ol with a short-chain dialkyl carbonate, typically dimethyl carbonate (DMC) 3. Because transesterification is an equilibrium reaction, we must apply Le Chatelier's principle to drive the reaction to completion. By operating at elevated temperatures (80–150°C) under a vacuum, the methanol byproduct is continuously distilled out of the system, forcing the equilibrium toward the bis-alkyl carbonate product 2.
Figure 1: Transesterification workflow for synthesizing bis(2-butyloctyl) carbonate.
Quantitative Physicochemical Profiling
The following table summarizes the critical physicochemical parameters of the base alcohol and its symmetrical carbonate derivative. The data highlights how functionalization increases lipophilicity and molecular weight while maintaining a highly fluid state.
| Physicochemical Property | 2-Butyloctan-1-ol (Base Alcohol) | Bis(2-butyloctyl) Carbonate (Derivative) | Causality / Formulation Impact |
| Molecular Weight | 186.34 g/mol 4 | 398.66 g/mol | Higher MW in the carbonate reduces volatility, making it an excellent non-evaporative solvent. |
| LogP (Lipophilicity) | 4.49 - 5.50 4 | > 8.0 (Calculated) | Extreme lipophilicity ensures high encapsulation efficiency of hydrophobic APIs in LNPs. |
| Pour Point | < -10 °C | < -25 °C 2 | Beta-branching prevents crystallization, ensuring the lipid remains fluid during cold-chain storage. |
| Viscosity (at 20°C) | ~13.5 mPa·s 4 | ~40 - 60 mPa·s | Low viscosity allows for high-shear microfluidic mixing without causing system blockages. |
| Hydrolytic Stability | N/A (Stable) | High (pH 4.0 - 8.0) | Steric shielding of the carbonate bond prevents premature degradation in aqueous buffers. |
Application in Drug Development & LNPs
In the context of Lipid Nanoparticles (LNPs), bis(2-butyloctyl) carbonate serves as a highly effective structural lipid or hydrophobic core solvent. Its high spreading pressure allows it to integrate seamlessly with standard phospholipids and ionizable lipids, reducing the overall phase transition temperature of the LNP.
Crucially, the carbonate bond acts as a "biodegradable trigger." While sterically shielded from simple hydrolysis, it is readily recognized by intracellular esterases and lipases once the LNP enters the endosome/cytosol. This enzymatic cleavage breaks the massive lipophilic molecule down into carbonic acid (which decomposes into CO2 and H2O) and the original 2-butyloctan-1-ol, which is safely metabolized. This prevents the long-term accumulation of synthetic lipids in the liver.
Figure 2: In vivo enzymatic degradation pathway of 2-butyloctyl carbonic acid derivatives.
Experimental Protocols for Synthesis and Characterization
To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. Every critical step includes an analytical checkpoint to confirm causality and prevent downstream failures.
Protocol 1: Synthesis & Purification of Bis(2-butyloctyl) Carbonate
Objective: Synthesize a highly pure, symmetrical carbonate via transesterification.
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Reagent Preparation: In a dry, 500 mL three-neck round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 2-butyloctan-1-ol (2.1 molar equivalents) and dimethyl carbonate (1.0 molar equivalent).
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Catalysis: Add 1.0 wt% of dibutyltin oxide (or a 30% sodium methoxide solution) as the catalyst 3. Causality: The slight excess of the Guerbet alcohol ensures complete consumption of the DMC, preventing the formation of asymmetric methyl-carbonates.
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Azeotropic Distillation: Heat the mixture gradually to 95°C, then slowly ramp to 150°C over 5 hours under a mild vacuum. Validation Checkpoint: Monitor the Dean-Stark trap. The reaction is complete when the stoichiometric volume of methanol has been collected.
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Purification: Cool the crude mixture to 80°C. Add 1.5 wt% of a filter aid (e.g., Tonsil® or diatomaceous earth) and stir for 30 minutes to adsorb the catalyst. Filter the mixture through a pre-heated Büchner funnel 2.
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Analytical Validation: Run GC-MS on the filtrate. The absence of the 186 m/z peak (free 2-butyloctan-1-ol) and the presence of the ~398 m/z peak confirms >95% purity.
Protocol 2: Hydrolytic Degradation Kinetics via LC-MS
Objective: Validate the stability of the carbonate linkage in formulation buffers vs. intracellular conditions.
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Emulsification: Disperse 10 mg of bis(2-butyloctyl) carbonate in 10 mL of PBS (pH 7.4) using 0.5% Poloxamer 407 to create a stable microemulsion.
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Control & Active Aliquots: Split the emulsion into two 5 mL vials. To Vial A (Control), add nothing. To Vial B (Active), add 50 units of Porcine Liver Esterase (PLE).
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Incubation: Incubate both vials at 37°C in a shaking water bath (100 RPM).
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Sampling & Quenching: At t = 0, 1, 4, 12, and 24 hours, extract 100 µL from each vial. Immediately quench the enzymatic activity by adding 900 µL of ice-cold acetonitrile.
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LC-MS Quantification: Centrifuge the quenched samples at 10,000 x g for 5 minutes. Inject the supernatant into an LC-MS system (C18 column, Acetonitrile/Water gradient).
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Data Interpretation: Causality: Vial A should show <2% degradation over 24 hours, proving steric shielding protects against spontaneous hydrolysis. Vial B should show a rapid logarithmic decay of the parent peak (398 m/z) and a proportional rise in the 2-butyloctan-1-ol peak (186 m/z), validating its biodegradability.
References
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European Patent Office. (2017). Mixed carbon length synthesis of primary Guerbet alcohols (EP2970752B1). Retrieved from[Link]
- Google Patents. (1991). Guerbet carbonates (CA2098497A1).
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Ataman Chemicals. (n.d.). 2-octyl-1-dodecanol (C20 Guerbet alcohol). Retrieved from[Link]
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ResearchGate. (n.d.). Synthesis and characterization of dialkyl carbonates prepared from mid-, long-chain, and Guerbet alcohols. Retrieved from[Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). 2-Butyloctan-1-ol Properties. CompTox Chemicals Dashboard. Retrieved from[Link]
